Benfluorex Benfluorex Benfluorex is an antilipidemic agent that decreases the relative rate of hepatic triacylglycerol synthesis. Benfluorex was never approved for use in the United States and was withdrawn in the European Union because of an increased risk of pulmonary hypertension and valvular disease.
Benfluorex is an anorectic and hypolipidemic agent that is structurally related to fenfluramine. It was patented and manufactured by a French pharmaceutical company Servier. The European Medicines Agency (EMA) recommended withdrawing all benfluorex containing medicines on 18 December 2009. This recommendation was based on the risks (especially fenfluramine-like cardiovascular side-effects) outweighing the benefits.
Benzoic acid 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl ester is a benzoate ester.
Brand Name: Vulcanchem
CAS No.: 23602-78-0
VCID: VC0520750
InChI: InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3
SMILES: CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2
Molecular Formula: C19H20F3NO2
Molecular Weight: 351.4 g/mol

Benfluorex

CAS No.: 23602-78-0

Inhibitors

VCID: VC0520750

Molecular Formula: C19H20F3NO2

Molecular Weight: 351.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Benfluorex - 23602-78-0

CAS No. 23602-78-0
Product Name Benfluorex
Molecular Formula C19H20F3NO2
Molecular Weight 351.4 g/mol
IUPAC Name 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate
Standard InChI InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3
Standard InChIKey CJAVTWRYCDNHSM-UHFFFAOYSA-N
SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2
Canonical SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2
Appearance Solid powder
Description Benfluorex is an antilipidemic agent that decreases the relative rate of hepatic triacylglycerol synthesis. Benfluorex was never approved for use in the United States and was withdrawn in the European Union because of an increased risk of pulmonary hypertension and valvular disease.
Benfluorex is an anorectic and hypolipidemic agent that is structurally related to fenfluramine. It was patented and manufactured by a French pharmaceutical company Servier. The European Medicines Agency (EMA) recommended withdrawing all benfluorex containing medicines on 18 December 2009. This recommendation was based on the risks (especially fenfluramine-like cardiovascular side-effects) outweighing the benefits.
Benzoic acid 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl ester is a benzoate ester.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 23642-66-2 (hydrochloride)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(2-trifluoromethylphenyl)-2-(benzoyloxyethyl)aminopropane HCl
780 SE
benfluorex
benfluorex hydrochloride
benfluorex hydrochloride, (+-)-isomer
benfluorex maleate
benfluorex, methanesulfonate salt
benfluramate
JP 992
S 780
SE 780
Reference 1: McGee M, Whitehead N, Martin J, Collins N. Drug-associated pulmonary arterial hypertension. Clin Toxicol (Phila). 2018 Mar 6:1-9. doi: 10.1080/15563650.2018.1447119. [Epub ahead of print] PubMed PMID: 29508628.
2: Eugène M, Bruneval P, Bonnet N, Attias D. Benfluorex-induced severe primary tricuspid and mitral regurgitation requiring a double-valve replacement. Eur J Cardiothorac Surg. 2018 Feb 12. doi: 10.1093/ejcts/ezy032. [Epub ahead of print] PubMed PMID: 29444226.
3: Wang S, Chen J, Jiang D, Zhang Q, You C, Tocher DR, Monroig Ó, Dong Y, Li Y. Hnf4α is involved in the regulation of vertebrate LC-PUFA biosynthesis: insights into the regulatory role of Hnf4α on expression of liver fatty acyl desaturases in the marine teleost Siganus canaliculatus. Fish Physiol Biochem. 2018 Jun;44(3):805-815. doi: 10.1007/s10695-018-0470-8. Epub 2018 Jan 19. PubMed PMID: 29352428.
4: Harris AP, Ismail KA, Nunez M, Martopullo I, Lencinas A, Selmin OI, Runyan RB. Trichloroethylene perturbs HNF4a expression and activity in the developing chick heart. Toxicol Lett. 2018 Mar 15;285:113-120. doi: 10.1016/j.toxlet.2017.12.027. Epub 2018 Jan 4. PubMed PMID: 29306027; PubMed Central PMCID: PMC5803365.
5: Wang SL, Dong WB, Dong XL, Zhu WM, Wang FF, Han F, Yan X. Comparison of twelve single-drug regimens for the treatment of type 2 diabetes mellitus. Oncotarget. 2017 Aug 16;8(42):72700-72713. doi: 10.18632/oncotarget.20282. eCollection 2017 Sep 22. PubMed PMID: 29069819; PubMed Central PMCID: PMC5641162.
6: Dyer O. France to prosecute its drug regulator and Servier in scandal over diabetes drug. BMJ. 2017 Sep 11;358:j4231. doi: 10.1136/bmj.j4231. PubMed PMID: 28893847.
7: Ayme-Dietrich E, Lawson R, Côté F, de Tapia C, Da Silva S, Ebel C, Hechler B, Gachet C, Guyonnet J, Rouillard H, Stoltz J, Quentin E, Banas S, Daubeuf F, Frossard N, Gasser B, Mazzucotelli JP, Hermine O, Maroteaux L, Monassier L. The role of 5-HT(2B) receptors in mitral valvulopathy: bone marrow mobilization of endothelial progenitors. Br J Pharmacol. 2017 Nov;174(22):4123-4139. doi: 10.1111/bph.13981. Epub 2017 Oct 15. PubMed PMID: 28806488; PubMed Central PMCID: PMC5680644.
8: Nau JY. Miscellanées sexuelles, hypertensives et cinématographiques. Rev Med Suisse. 2016 Sep 21;12(531):1590-1591. French. PubMed PMID: 28678460.
9: Baufreton C, Bruneval P, Rousselet MC, Ennezat PV, Fouquet O, Giraud R, Banfi C. Fatal postoperative systemic pulmonary hypertension in benfluorex-induced valvular heart disease surgery: A case report. Medicine (Baltimore). 2017 Jan;96(2):e4985. doi: 10.1097/MD.0000000000004985. PubMed PMID: 28079786; PubMed Central PMCID: PMC5266148.
10: Scheffer P, Guy-Coichard C, Outh-Gauer D, Calet-Froissart Z, Boursier M, Mintzes B, Borde JS. Conflict of Interest Policies at French Medical Schools: Starting from the Bottom. PLoS One. 2017 Jan 9;12(1):e0168258. doi: 10.1371/journal.pone.0168258. eCollection 2017. PubMed PMID: 28068362; PubMed Central PMCID: PMC5221756.
11: Le Ven F, Alavi Z, Jobic Y, Etienne Y, Didier R, Porcher R. Drug-Induced- or Rheumatic- Valvular Heart Disease in Patients Exposed to Benfluorex? PLoS One. 2016 Aug 3;11(8):e0160011. doi: 10.1371/journal.pone.0160011. eCollection 2016. PubMed PMID: 27487042; PubMed Central PMCID: PMC4972394.
12: Mendes D, Alves C, Batel Marques F. Testing the usefulness of the number needed to treat to be harmed (NNTH) in benefit-risk evaluations: case study with medicines withdrawn from the European market due to safety reasons. Expert Opin Drug Saf. 2016 Oct;15(10):1301-12. doi: 10.1080/14740338.2016.1217989. Epub 2016 Aug 5. PubMed PMID: 27467204.
13: Ennezat PV, Bruneval P, Czitrom D, Gueffet JP, Piriou N, Trochu JN, Patra O, Blanchard-Lemoine B, du Fretay XH, Nazeyrollas P, Assoun B, Jobic Y, Brochet E, Bogino E, Roudaut R, Augier C, Greffe L, Petit-Eisenmann H, Dambrin C, Chavanon O, Guillou L, Grisoli D, Morera P, Banfi C, Remadi JP, Fabre O, Vincentelli A, Lantuejoul S, Ikoli JF, Copin MC, Malergue MC, Maréchaux S, Tribouilloy C. Drug-induced aortic valve stenosis: An under recognized entity. Int J Cardiol. 2016 Oct 1;220:429-34. doi: 10.1016/j.ijcard.2016.06.112. Epub 2016 Jun 23. PubMed PMID: 27390966.
14: Bagheri H, Lacroix I, Guitton E, Damase-Michel C, Montastruc JL. Cyberpharmacovigilance: What is the usefulness of the social networks in pharmacovigilance? Therapie. 2016 Apr;71(2):235-9. doi: 10.1016/j.therap.2015.09.002. Epub 2016 Mar 28. English, French. PubMed PMID: 27080844.
15: Degrassat-Théas A, Bocquet F, Sinègre M, Peigné J, Paubel P. The "Temporary Recommendations for Use": A dual-purpose regulatory framework for off-label drug use in France. Health Policy. 2015 Nov;119(11):1399-405. doi: 10.1016/j.healthpol.2015.09.003. Epub 2015 Sep 25. PubMed PMID: 26455642.
16: Russo G, Barbato F, Grumetto L. A validated LC/UV method for the determination of four adulterating drugs in herbal slimming capsules. J Pharm Biomed Anal. 2016 Jan 5;117:436-45. doi: 10.1016/j.jpba.2015.09.027. Epub 2015 Sep 26. PubMed PMID: 26454104.
17: Szymanski C, Maréchaux S, Bruneval P, Andréjak M, de Montpréville VT, Belli E, Tribouilloy C. Sub-aortic obstruction of left ventricular outflow tract secondary to benfluorex-induced endocardial fibrosis. Int J Cardiol Heart Vasc. 2015 Sep 21;9:67-69. doi: 10.1016/j.ijcha.2015.09.003. eCollection 2015 Dec 7. PubMed PMID: 28785710; PubMed Central PMCID: PMC5497322.
18: Choisy H, Ségal A. [From ergot of rye to Mediator]. Hist Sci Med. 2014 Oct-Dec;48(4):537-9. French. PubMed PMID: 25962221.
19: Ennezat PV, Bruneval P, Maréchaux S, Bellemin JP, Senellart F, Arnaud-Crozat E, Ramadan R, Obadia JF, Touati G, Fleury JP, Tribouilloy C. Operative finding of aortic cusp prolapse in benfluorex-induced aortic regurgitation. Int J Cardiol. 2015;186:231-2. doi: 10.1016/j.ijcard.2015.03.191. Epub 2015 Mar 18. PubMed PMID: 25828122.
20: Malergue MC, Bruneval P, Czitrom D, Ennezat PV. Fatal dynamic mitral regurgitation as a presentation of benfluorex-Induced valvular heart toxicity. Int J Cardiol. 2015 Apr 1;184:549-51. doi: 10.1016/j.ijcard.2015.03.009. Epub 2015 Mar 3. PubMed PMID: 25767015.
PubChem Compound 2318
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator